
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O4 and its molecular weight is 460.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity of 1,2,4-Oxadiazole Derivatives
Antitumor Activity
Novel bioactive 1,2,4-oxadiazole derivatives exhibit significant antitumor activity. For instance, specific compounds synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline demonstrated potent antitumor effects against a panel of 11 cell lines, showcasing the potential of these derivatives in cancer research (Maftei et al., 2013).
Enzyme Inhibition
Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been studied for their enzyme inhibition properties, revealing significant lipase and α-glucosidase inhibition, which could have implications for the treatment of diseases such as diabetes (Bekircan et al., 2015).
Structural Investigation and Pharmacological Activity
AMPA and KA Receptor Antagonists
Structural investigation into 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives aimed at developing AMPA and kainate receptor selective antagonists has provided insights into binding affinities and selectivity towards different receptors, essential for neurological disorder treatments (Colotta et al., 2006).
Antitubercular and Antimicrobial Applications
Antitubercular Activity
The study and synthesis of 4-(3-chlorophenylamino)-6-methoxy quinazoline derivatives have highlighted their potential as antitubercular agents. Among synthesized analogues, certain compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, underscoring their potential role in developing new antitubercular drugs (Samala et al., 2014).
Chemical Synthesis and Characterization
Synthesis and Characterization
The synthesis and characterization of novel quinazoline derivatives, including 7-(3-(substituted-phenoxy) propoxy) quinazoline compounds, have been detailed, providing a foundation for further pharmaceutical applications and research into their bioactivity (Yan and Ouyang, 2013).
Properties
IUPAC Name |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O4/c1-32-20-5-3-2-4-16(20)13-29-23(30)18-11-8-15(12-19(18)26-24(29)31)22-27-21(28-33-22)14-6-9-17(25)10-7-14/h2-12H,13H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUHTQWVPPWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride](/img/structure/B2837981.png)
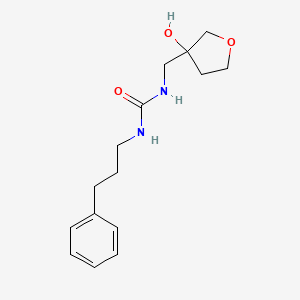

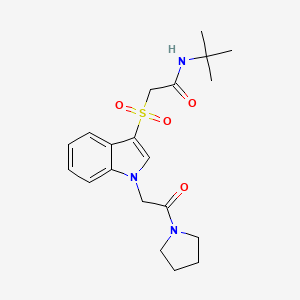
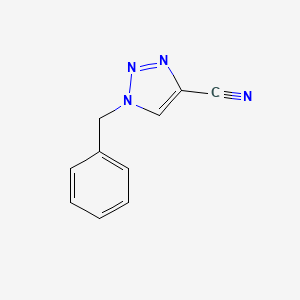
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/no-structure.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2837992.png)
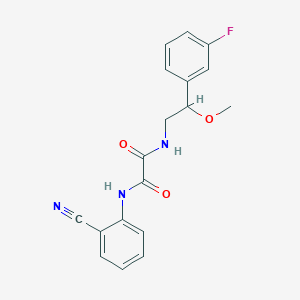
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2837997.png)
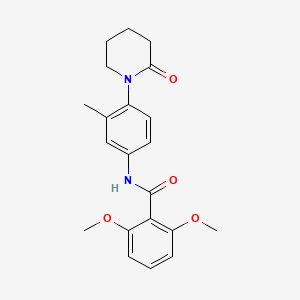
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
